molecular formula C21H26FN3O3 B2486608 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2320174-83-0

6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one

Cat. No.: B2486608
CAS No.: 2320174-83-0
M. Wt: 387.455
InChI Key: SHEVXXXWCAIKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to be effective in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway that regulates cell growth and differentiation. By inhibiting BTK activity, this compound can prevent the activation of cancer cells and immune cells, leading to the inhibition of tumor growth and the suppression of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, the modulation of the immune response, and the suppression of autoimmune disorders and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is its high potency and selectivity, which makes it an ideal candidate for use in lab experiments. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the investigation of its potential therapeutic applications in other diseases, and the identification of new targets for its activity. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves several steps, including the reaction of 4-fluorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with tert-butyl 3-oxo-3-(pyridazin-3-yl)propanoate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied in various scientific research fields, including cancer research, immunology, and pharmacology. In cancer research, this compound has been found to be effective in inhibiting the growth of cancer cells and inducing cell death in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In immunology, this compound has been shown to modulate the immune response, leading to the suppression of autoimmune disorders and inflammatory diseases.

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-28-17-6-4-15(22)5-7-17/h4-9,16H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEVXXXWCAIKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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